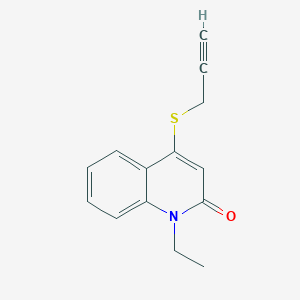![molecular formula C21H20O3 B15168051 Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- CAS No. 577995-40-5](/img/structure/B15168051.png)
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C21H20O3 It is a derivative of cyclopentanone, featuring two methoxyphenyl groups attached via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- typically involves the aldol condensation reaction. This reaction occurs between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-: Similar structure but with methoxy groups at different positions.
Cyclopentanone, 2,5-bis[(4-chlorophenyl)methylene]-: Similar structure but with chloro groups instead of methoxy groups.
Cyclohexanone, 2,6-bis[(2-methoxyphenyl)methylene]-: Similar structure but with a cyclohexanone core instead of cyclopentanone.
Uniqueness
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
577995-40-5 |
|---|---|
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,5-bis[(2-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-5-3-7-15(19)13-17-11-12-18(21(17)22)14-16-8-4-6-10-20(16)24-2/h3-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
IOYDQEKSUHPMDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



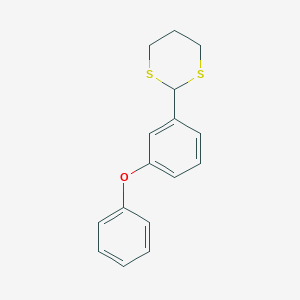
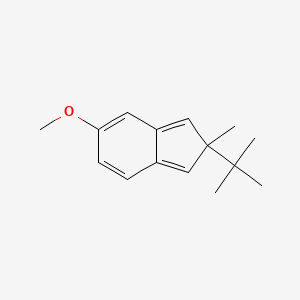
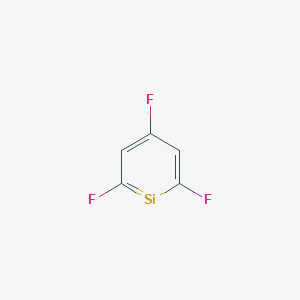
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
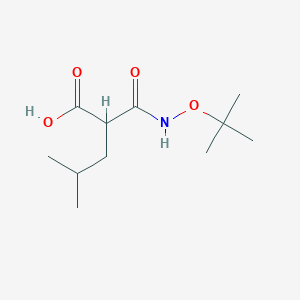
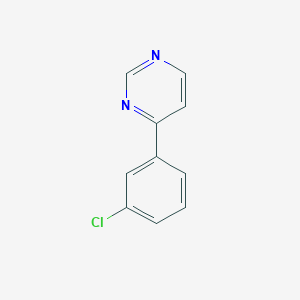
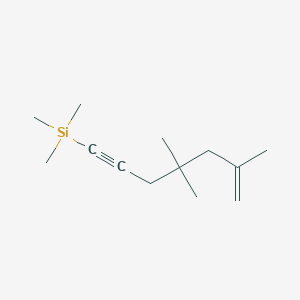
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
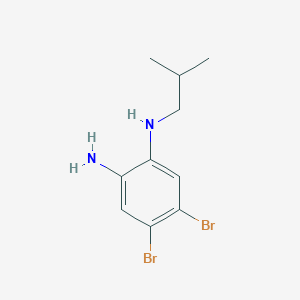
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
